molecular formula C4H7N5O2S B3433742 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine CAS No. 5451-33-2

4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Cat. No.: B3433742
CAS No.: 5451-33-2
M. Wt: 189.20 g/mol
InChI Key: CABNQNSAWNPRJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine is a heterocyclic compound with the molecular formula C4H4N4O2S It is known for its unique structure, which includes an amino group, a hydroxyl group, a mercapto group, and a nitroso group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiouracil with nitrous acid, which introduces the nitroso group at the 5-position of the pyrimidine ring. The reaction conditions often require an acidic environment and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitroso group can be reduced to an amino group, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while reduction of the nitroso group can produce an amino derivative. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. The exact pathways involved depend on the specific application and target but often include inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in scientific research and industry .

Properties

CAS No.

5451-33-2

Molecular Formula

C4H7N5O2S

Molecular Weight

189.20 g/mol

IUPAC Name

6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one;azane

InChI

InChI=1S/C4H4N4O2S.H3N/c5-2-1(8-10)3(9)7-4(11)6-2;/h(H4,5,6,7,9,11);1H3

InChI Key

CABNQNSAWNPRJB-UHFFFAOYSA-N

SMILES

C1(=C(NC(=S)NC1=O)N)N=O

Canonical SMILES

C1(=C(NC(=S)NC1=O)N)N=O.N

Related CAS

5451-33-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine
Reactant of Route 2
4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine
Reactant of Route 3
4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine
Reactant of Route 4
4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine
Reactant of Route 5
4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine
Reactant of Route 6
4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.